
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine: is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a methoxy group at the 3-position and a methyl group at the 5-position of the isoxazole ring, with a hydroxylamine moiety attached to the 4-position via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions on the isoxazole ring.
Attachment of the Hydroxylamine Moiety: The hydroxylamine group is introduced by reacting the isoxazole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts and green chemistry principles can be advantageous in reducing costs and environmental impact .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, forming nitroso or nitro derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound, in particular, is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of active ingredients .
作用機序
The mechanism of action of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The isoxazole ring can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
3-Methoxy-5-methylisoxazole: Lacks the hydroxylamine moiety, making it less reactive in certain biological contexts.
4-Methylisoxazole: Lacks both the methoxy and hydroxylamine groups, resulting in different chemical and biological properties.
Isoxazole-4-carboxylic acid: Contains a carboxyl group instead of a hydroxylamine, leading to different reactivity and applications.
Uniqueness
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of both the methoxy and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
O-[(3-methoxy-5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O3/c1-4-5(3-10-7)6(9-2)8-11-4/h3,7H2,1-2H3 |
InChIキー |
GCRBYGAIJSDFEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)OC)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


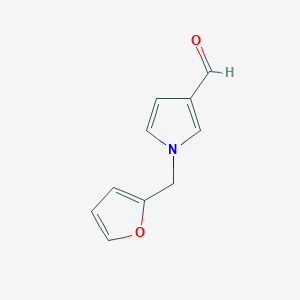



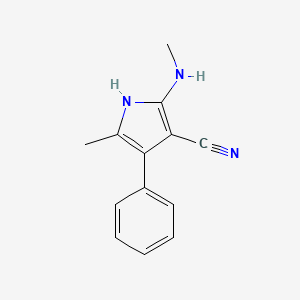
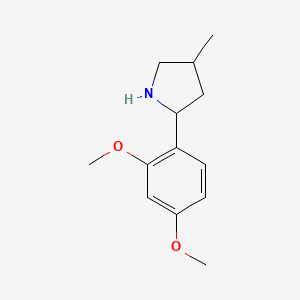
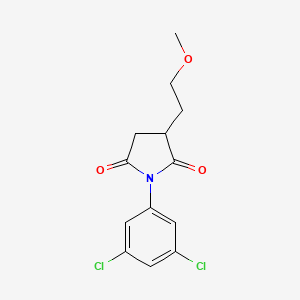
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)


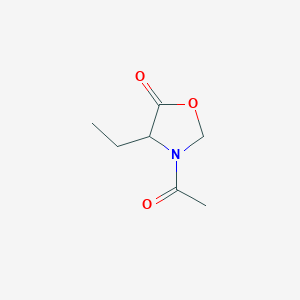
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
